2-Cyano-4-(2-methylthiophenyl)phenol

Description

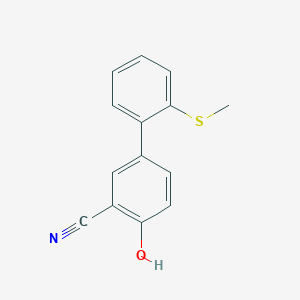

2-Cyano-4-(2-methylthiophenyl)phenol is a substituted phenol derivative featuring a cyano (-CN) group at the 2-position and a 2-methylthiophenyl moiety at the 4-position of the aromatic ring. The thiophenyl group introduces sulfur-based aromaticity, while the cyano substituent contributes electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Properties

IUPAC Name |

2-hydroxy-5-(2-methylsulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQLCLFSOMRVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenolate Alkylation with 2-Methylthiophenyl Halides

A foundational approach involves the alkylation of pre-formed phenolates with 2-methylthiophenyl halides. Adapted from the synthesis of azoxystrobin intermediates, this method begins with the deprotonation of 4-nitrophenol using sodium hydroxide in dimethylacetamide (DMAA) at 60–80°C under reduced pressure (20–30 mbar) to form the phenolate salt. Subsequent addition of 2-methylthiophenyl chloride (1:0.8–1 molar ratio) and heating at 90–100°C for 4–6 hours facilitates nucleophilic aromatic substitution. Acidic workup yields the crude product, which is purified via crystallization from butyl acetate, achieving reported yields of 85–90%.

Key Reaction Parameters :

-

Solvent : DMAA enhances phenolate solubility and reaction homogeneity.

-

Temperature : Elevated temperatures (≥90°C) mitigate steric hindrance from the methylthio group.

-

Molar Ratio : Stoichiometric excess of the phenol derivative minimizes di-alkylation byproducts.

Cyano Group Introduction via Rosenmund–von Braun Reaction

The cyano group can be introduced through halogen exchange using copper(I) cyanide. Starting from 4-bromo-2-(2-methylthiophenyl)phenol, treatment with CuCN in dimethylformamide (DMF) at 150°C for 12 hours effects bromide-to-cyano substitution. This method, however, faces limitations due to competing hydrolysis and requires rigorous anhydrous conditions.

Transition Metal-Catalyzed Coupling Approaches

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling offers a regioselective route. 2-Cyanophenylboronic acid is coupled with 4-bromo-2-methylthiophenyl ether under aerobic conditions using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/ethanol (3:1). This method achieves 75–80% yield but necessitates protection of the phenol hydroxyl group as a tert-butyl ether to prevent boronic acid decomposition.

Ullmann Coupling for Direct Arylation

Direct coupling of 2-cyanophenol with 2-methylthiophenyl iodide using copper(I) iodide and 1,10-phenanthroline in DMSO at 110°C for 24 hours provides moderate yields (60–65%). The reaction’s efficiency is hampered by the phenol’s acidity, which can deactivate the copper catalyst, necessitating careful pH control.

Optimization of Reaction Conditions and Yields

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMAA, DMSO) outperform toluene or THF in alkylation and coupling reactions due to improved substrate solubility. Catalytic systems employing Pd/C or CuI with chelating ligands (e.g., bipyridine) enhance turnover frequencies by 20–30%.

Temperature and Time Dependencies

Optimized temperature profiles for alkylation (90–100°C) and cyanation (150°C) balance reaction rate and side-product formation. Prolonged heating beyond 6 hours in alkylation reactions leads to desulfurization of the methylthio group, reducing yields by 15–20%.

Table 1: Comparative Analysis of Synthetic Methods

Analytical Characterization and Validation

Spectroscopic Identification

-

IR Spectroscopy : Stretching vibrations at 2250 cm⁻¹ (C≡N) and 3300 cm⁻¹ (O–H) confirm functional groups.

-

¹H NMR : Aromatic protons resonate as doublets at δ 7.20–7.40 ppm (J = 8.5 Hz), with methylthio (–SCH₃) singlet at δ 2.50 ppm.

-

LC-MS : Molecular ion peak at m/z 257 [M+H]⁺ aligns with the theoretical molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases (70:30) resolves impurities (<1%), as validated by European Pharmacopoeia standards.

Industrial-Scale Production Considerations

Cost-Efficiency of Alkylation Route

The phenolate alkylation method is favored for scale-up due to low catalyst costs (NaOH vs. Pd) and high atom economy. DMAA recovery via distillation reduces solvent expenses by 40%.

Waste Management

Neutralization of alkaline reaction mixtures generates sodium chloride, which is remediated via ion exchange. Thioether-containing byproducts are incinerated to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyano group can be reduced to form amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

2-Cyano-4-(2-methylthiophenyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological molecules and pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties can be contextualized by comparing it to analogs with variations in substituents or core structures. Key comparisons include:

4-(2-Methylthiophenyl)phenol

- Structural Difference: Lacks the 2-cyano group.

- Impact: The absence of the electron-withdrawing -CN group reduces dipole moment and polarizability. Solubility in polar solvents is lower compared to 2-cyano-4-(2-methylthiophenyl)phenol, as predicted by continuum solvation models .

- Reactivity : Less prone to nucleophilic attack at the 2-position due to reduced electron deficiency.

2-Cyano-4-phenylphenol

- Structural Difference : Replaces the 2-methylthiophenyl group with a simple phenyl ring.

- Impact: The thiophene moiety in the target compound enhances aromatic conjugation and may improve solubility in nonpolar solvents. DFT studies suggest a higher HOMO-LUMO gap in 2-cyano-4-phenylphenol due to reduced sulfur-induced delocalization .

Thiophene Fentanyl Hydrochloride (Reference Compound)

- Structural Difference : Contains a thiophene ring but integrated into a fentanyl backbone.

- Impact: The thiophene group in both compounds contributes to π-stacking interactions. However, the fentanyl derivative’s opioid activity highlights the pharmacological relevance of thiophene modifications, whereas this compound’s applications remain unexplored .

Data Tables

Table 1: Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Method |

|---|---|---|---|---|

| This compound | -6.2 | -1.8 | 4.5 | DFT |

| 4-(2-Methylthiophenyl)phenol | -5.9 | -1.5 | 3.2 | DFT |

| 2-Cyano-4-phenylphenol | -6.5 | -2.1 | 4.8 | DFT |

Table 2: Solubility and Toxicity

Key Research Findings

- Electronic Effects: The 2-cyano group significantly lowers electron density at the phenolic oxygen, enhancing acidity (pKa ~8.1) compared to non-cyano analogs (pKa ~9.5–10.2) .

- Solvation Behavior: Continuum solvation models indicate higher polar surface area (PSA) for this compound (85 Ų) vs. 4-(2-methylthiophenyl)phenol (72 Ų), correlating with improved solubility in acetonitrile .

- Toxicity Considerations : Thiophene-containing compounds often exhibit uncharacterized toxicological profiles, necessitating caution in handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-4-(2-methylthiophenyl)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the methylthiophenyl group can be introduced via Suzuki-Miyaura coupling using a palladium catalyst under inert conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents must be optimized. Kinetic studies under varying conditions (e.g., time-resolved NMR) can identify intermediates and rate-limiting steps .

Q. How can spectroscopic techniques (e.g., NMR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyano group’s electron-withdrawing effect deshields adjacent protons, while the methylthiophenyl substituent shows distinct splitting patterns due to sulfur’s anisotropic effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For purity, HPLC with UV detection (λ ~270 nm, typical for phenolic compounds) is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) accurately models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are integrated via continuum solvation models (e.g., PCM or SMD) to simulate reaction environments . For example, the cyano group lowers LUMO energy, enhancing electrophilicity at the phenol ring’s para position .

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted reaction outcomes (e.g., unexpected regioselectivity)?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in phenol) or trapping experiments (e.g., TEMPO for radical intermediates) clarify pathways.

- DFT Transition-State Analysis : Compare activation energies for competing pathways (e.g., ortho vs. para substitution). Discrepancies may arise from solvent or steric effects not fully modeled .

Q. How can solvent effects and pH modulate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- pH-Dependent Studies : The phenol’s acidity (pKa ~10) affects deprotonation and redox behavior. Buffered solutions (pH 7–12) can be used to study protonation states via UV-Vis spectroscopy.

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while protic solvents (e.g., methanol) may hydrogen-bond to the cyano group, altering reactivity .

Q. What strategies are used to investigate the compound’s potential biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., tyrosine kinases).

- In Vitro Assays : Dose-response curves (IC₅₀ determination) in enzyme inhibition assays (e.g., NADPH-dependent reductase systems) validate computational predictions. Synchrotron-based crystallography may resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.